molecular formula C6H5N3O B14757812 7H-Pyrimido[4,5-b][1,4]oxazine CAS No. 255-13-0

7H-Pyrimido[4,5-b][1,4]oxazine

Cat. No.: B14757812
CAS No.: 255-13-0
M. Wt: 135.12 g/mol
InChI Key: DDMHQMXOMBWJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrimido[4,5-b][1,4]oxazine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 7H-Pyrimido[4,5-b][1,4]oxazine typically involves the reaction of 5-aminopyrimidines with α-halogeno-ketones. For example, the condensation of 4,5-diaminopyrimidine derivatives with α-bromoisopropyl methyl ketone yields the desired pyrimido[4,5-b][1,4]oxazine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

7H-Pyrimido[4,5-b][1,4]oxazine undergoes various chemical reactions, including:

Scientific Research Applications

7H-Pyrimido[4,5-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Pyrimido[4,5-b][1,4]oxazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, certain derivatives act as inhibitors of TRPA1, a receptor involved in pain and inflammation. These compounds interact with the receptor’s active site, blocking its activity and thereby reducing pain and inflammation .

Comparison with Similar Compounds

7H-Pyrimido[4,5-b][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:

Properties

CAS No.

255-13-0

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

7H-pyrimido[4,5-b][1,4]oxazine

InChI

InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1,3-4H,2H2

InChI Key

DDMHQMXOMBWJQJ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CN=CN=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.